N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide
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Overview
Description
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide is a complex organic compound with a molecular formula of C21H24N6O3S.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the pyrimidine and thiophene intermediates. One common method involves the reaction of 4-chloro-6-(dimethylamino)-2-methylpyrimidine with 4-aminophenylthiophene-2-sulfonamide under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in ethanol at reflux temperature.
Substitution: Sodium methoxide in methanol at room temperature.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methyl-1,3-benzothiazole-6-sulfonamide
- N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-4-phenoxybenzene-1-sulfonamide
Uniqueness
N-(4-{[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino}phenyl)thiophene-2-sulfonamide is unique due to its specific combination of functional groups and structural features. The presence of both a pyrimidine and thiophene ring, along with a sulfonamide group, provides a distinct chemical profile that can result in unique biological and chemical properties compared to similar compounds .
Properties
Molecular Formula |
C17H19N5O2S2 |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[4-[[6-(dimethylamino)-2-methylpyrimidin-4-yl]amino]phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C17H19N5O2S2/c1-12-18-15(11-16(19-12)22(2)3)20-13-6-8-14(9-7-13)21-26(23,24)17-5-4-10-25-17/h4-11,21H,1-3H3,(H,18,19,20) |
InChI Key |
QDGSSPJLPKUHCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC(=N1)N(C)C)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
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